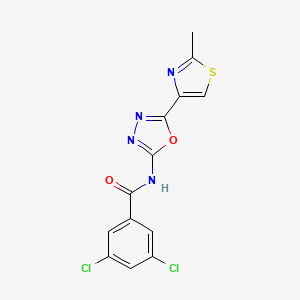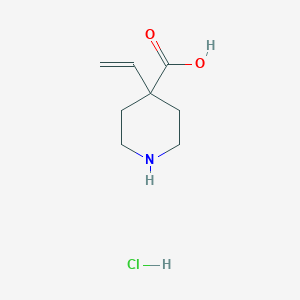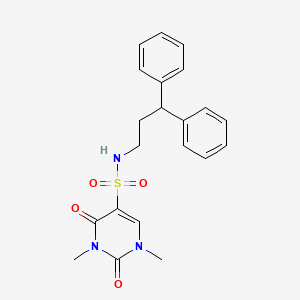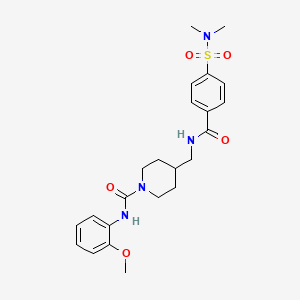
N-(5-bromo-2-methoxybenzyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-methoxybenzyl)propan-1-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of phenethylamine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-methoxybenzyl)propan-1-amine is not fully understood. However, it has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This mechanism of action is similar to that of commonly used antidepressant drugs such as fluoxetine and venlafaxine.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotions, and behavior. It has also been reported to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-bromo-2-methoxybenzyl)propan-1-amine in lab experiments is its high purity. This compound can be synthesized using various methods, and the purity can be easily controlled. Another advantage is its potential therapeutic effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its limited availability, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-bromo-2-methoxybenzyl)propan-1-amine. One direction is to investigate its potential therapeutic effects on various diseases such as depression, anxiety, and Parkinson's disease. Another direction is to explore its mechanism of action and identify the specific receptors or enzymes that it interacts with. Additionally, future research can focus on developing new methods for synthesizing this compound and improving its availability for lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, especially in medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research can focus on exploring its therapeutic effects, mechanism of action, and developing new methods for synthesizing it.
Synthesemethoden
N-(5-bromo-2-methoxybenzyl)propan-1-amine can be synthesized using several methods. One method involves the reaction of 5-bromo-2-methoxybenzaldehyde with propan-1-amine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 5-bromo-2-methoxybenzyl chloride with propan-1-amine in the presence of a base such as triethylamine. Both methods have been reported to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-methoxybenzyl)propan-1-amine has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to have potential therapeutic effects on various diseases such as depression, anxiety, and Parkinson's disease. It has also been reported to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-6-13-8-9-7-10(12)4-5-11(9)14-2/h4-5,7,13H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBEEPECHYIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(acetylamino)methyl]-1H-pyrazol-1-yl}-N-(4-fluorobenzyl)benzamide](/img/structure/B2674503.png)
![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)


![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)
![N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2674509.png)




![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2674517.png)

